molecular formula C18H18O2 B569628 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- CAS No. 343272-51-5

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl-

Cat. No.: B569628
CAS No.: 343272-51-5
M. Wt: 266.34
InChI Key: JLWOUMFNVRFNNZ-UHFFFAOYSA-N
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Description

IUPAC Name: 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one
CAS Registry Number: 343272-51-5
Molecular Formula: C₁₈H₁₈O₂
Molecular Weight: 266.34 g/mol
Key Features:

  • A cyclohexenone core substituted with a 6-methoxy-2-naphthalenyl group at position 5 and a methyl group at position 3.
  • H-Bond Donors: 0; H-Bond Acceptors: 3 .
  • Known as Nabumetone Impurity B, indicating its role in pharmaceutical synthesis quality control .

This compound is structurally significant due to its naphthalene moiety, which enhances aromatic interactions in biological systems, and the methyl group, which influences steric and electronic properties. It is utilized in synthetic organic chemistry and pharmaceutical impurity profiling .

Properties

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,8-9,11,16H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWOUMFNVRFNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-51-5
Record name 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone, (5RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-METHOXYNAPHTHALEN-2-YL)-3-METHYLCYCLOHEX-2-ENONE, (5RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O962DZ1Q5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Base-Catalyzed Condensation Reaction

The primary synthetic route begins with the reaction of 2-acetyl-5-bromo-6-methoxynaphthalene (I) and an alkyl acetate (e.g., ethyl acetate) in the presence of an alkaline alcoholate. Key parameters include:

ParameterOptimal ConditionEffect on Yield
BasePotassium tert-butoxideMaximizes enolate formation
SolventAnhydrous toluenePrevents hydrolysis
Temperature0–5°C (initial), 60°C (final)Balances reaction rate and selectivity
Molar Ratio (I:Acetate)1:1.2Minimizes side products

This step produces 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (II), a dienone intermediate, with yields exceeding 85%. The use of potassium tert-butoxide instead of sodium hydride (historically employed) reduces costs and improves safety.

Step 2: Catalytic Hydrogenation

The dienone intermediate (II) undergoes hydrogenation using 5% palladium on carbon (Pd/C) under basic conditions to neutralize hydrobromic acid byproducts:

ParameterConditionRole in Reaction
Catalyst Loading5 wt% Pd/CEnsures complete saturation
SolventIsopropanol/water (9:1)Enhances catalyst activity
Pressure3 atm H₂Accelerates reaction
AdditiveSodium acetate (1.5 eq)Neutralizes HBr, prevents side reactions

This step achieves 74.8% yield of the target cyclohexenone derivative after crystallization from isopropanol. The inclusion of sodium acetate is critical to suppress brominated byproducts.

Alternative Synthetic Routes and Comparative Analysis

Claisen-Schmidt Condensation with Modified Substrates

An alternative approach employs 6-methoxy-2-naphthaldehyde and 3-methylcyclohexanone under Claisen-Schmidt conditions:

Reaction Scheme:
ArCHO+RCOCH3NaOH/EtOHArCH=CHCOR+H2O\text{ArCHO} + \text{RCOCH}_3 \xrightarrow{\text{NaOH/EtOH}} \text{ArCH=CHCOR} + \text{H}_2\text{O}

ConditionOutcome
Base10% NaOH in ethanol
TemperatureReflux (78°C)
WorkupAcidification to pH 3–4

While this method is conceptually viable, industrial adoption is limited due to lower yields (~65%) and challenges in isolating the target compound from regioisomers.

Friedel-Crafts Acylation of Methoxynaphthalene

Direct acylation of 2-methoxynaphthalene with 3-methylcyclohex-2-enoyl chloride in nitrobenzene:

ChallengeMitigation Strategy
RegioselectivityUse of Lewis acid (AlCl₃)
Solvent ToxicitySubstitution with CH₂Cl₂

This route is less favored due to the formation of 1-acetyl-2-methoxynaphthalene as a dominant byproduct (>70%).

Critical Process Parameters and Yield Optimization

Impact of Base Selection in Condensation

Comparative studies of bases in Step 1 reveal:

BaseYield (%)Side Products (%)
Potassium tert-butoxide855
Sodium hydride7812
Lithium hexamethyldisilazide828

Potassium tert-butoxide provides optimal enolate formation while minimizing hydrolysis.

Hydrogenation Catalyst Screening

Catalyst performance in Step 2:

CatalystConversion (%)Selectivity (%)
5% Pd/C9892
Raney Ni8578
PtO₂9088

Pd/C achieves near-quantitative conversion due to superior tolerance to brominated intermediates.

Purification and Isolation Techniques

Crystallization from Isopropanol

Crude product is dissolved in hot isopropanol (60°C) and cooled to 0°C, achieving 95% purity after one recrystallization.

Bisulfite Complex Formation

Treatment with sodium bisulfite in dimethylformamide (DMF) forms a crystalline complex:

ParameterCondition
Molar Ratio (Product:NaHSO₃)1:1.1
SolventDMF/water (8:2)
Recovery Yield89%

This method is reserved for high-purity (>99%) applications, such as pharmaceutical intermediates.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Contribution to Total Cost (%)
2-Acetyl-5-bromo-6-methoxynaphthalene42058
Pd/C (5%)12,00025
Potassium tert-butoxide15010

Catalyst recycling protocols reduce Pd/C-related costs by 40% over five batches.

ParameterValue
Process Mass Intensity (PMI)23 kg/kg product
E-Factor18 kg waste/kg product
Occupational Exposure Limit (OEL)0.1 mg/m³ (8-h TWA)

Closed-system hydrogenation reactors mitigate H₂ and HBr exposure risks.

EnzymeSourceEnantiomeric Excess (%)
KRED-101Lactobacillus brevis82
ADH-ARhodococcus ruber75

These methods could enable enantioselective production but currently lag in volumetric productivity (<50 g/L/day).

Continuous Flow Synthesis

Microreactor systems achieve 95% conversion in 10 minutes for Step 1, compared to 8 hours in batch mode. Challenges include catalyst fouling and solvent compatibility.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the cyclohexenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-(2-Naphthalenyl)-2-Cyclohexen-1-one

  • CAS: Not explicitly provided.
  • Molecular Formula : C₂₂H₁₇ClO
  • Molecular Weight : ~332.83 g/mol (estimated).
  • Larger molecular weight due to the chlorine atom and additional aromatic ring.
  • Applications : Likely used in materials science or as an intermediate in halogenated drug synthesis. Lacks direct pharmaceutical impurity status compared to the target compound .

5-Hydroxy-3-Methyl-6-(1-Methylethylidene)Cyclohex-2-en-1-one

  • CAS : 221246-25-9
  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Key Differences: Hydroxyl group at position 5 enhances polarity and H-bonding capacity (H-Bond Donors: 1).
  • Applications: Simpler structure suggests use in natural product synthesis or as a precursor for functionalized cyclohexenones .

(5S)-5-Methylcyclohex-2-en-1-one

  • CAS : 15466-88-3
  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.15 g/mol
  • Key Differences: Minimal substitution (only a methyl group at position 5), making it a baseline cyclohexenone derivative. Lacks aromatic or complex functional groups, limiting its biological activity.
  • Applications: Primarily a model compound for studying cyclohexenone reactivity and stereochemistry .

Pharmacological Potential

  • Simpler analogs like (5S)-5-methylcyclohex-2-en-1-one lack this pharmacophore, highlighting the importance of aromatic substitution in bioactivity .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors Key Features
5-(6-Methoxy-2-naphthalenyl)-3-methylcyclohex-2-en-1-one 343272-51-5 C₁₈H₁₈O₂ 266.34 0 3 Nabumetone impurity, aromatic methoxy
5-(4-Chlorophenyl)-3-(2-naphthalenyl)-2-cyclohexen-1-one N/A C₂₂H₁₇ClO ~332.83 0 1 Chlorophenyl substitution
5-Hydroxy-3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one 221246-25-9 C₁₀H₁₄O₂ 166.22 1 2 Hydroxyl, isopropylidene
(5S)-5-Methylcyclohex-2-en-1-one 15466-88-3 C₇H₁₀O 110.15 0 1 Minimal substitution

Biological Activity

2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- (CAS# 343272-51-5) is a complex organic compound characterized by its cyclohexenone structure and a methoxy-substituted naphthalene moiety. This structural composition suggests potential biological activities, particularly in the realms of antibacterial , anti-inflammatory , and anticancer research. This article synthesizes current research findings on the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈O₂
  • Molecular Weight : 266.34 g/mol
  • Structural Features :
    • Cyclohexenone core
    • Methoxy group on the naphthalene ring

Synthesis Methods

The synthesis of 2-Cyclohexen-1-one, 5-(6-methoxy-2-naphthalenyl)-3-methyl- can be achieved through various methods, often involving reactions with suitable electrophiles under controlled conditions. Notably, it has been synthesized through the reaction of 5-(6-methoxy-2-naphthalenyl)-3-methyl-1,3-butadiene with electrophiles. This method emphasizes the importance of reaction conditions to optimize yield and purity.

Antibacterial Activity

Research indicates that derivatives of 2-Cyclohexen-1-one, including those with similar structural features, exhibit significant antibacterial properties. In a study evaluating a series of (6-methoxy-2-naphthyl) propanamide derivatives:

  • Minimum Inhibitory Concentration (MIC) values were determined using the microdilution technique against various bacterial strains.
CompoundBacterial StrainMIC (µg/ml)
Compound 2dB. subtilis1.95
Compound 6S. pneumoniae1.95
NaproxenVarious7.81 - 15.63
AmpicillinVarious7.81

These results suggest that certain derivatives of the compound may have enhanced antibacterial activity compared to established antibiotics like Naproxen and Ampicillin.

Case Studies and Research Findings

  • Antibacterial Evaluation :
    A series of synthesized compounds based on the naphthalene moiety were tested for antibacterial activity against five bacterial strains, demonstrating that some exhibited potent effects comparable to traditional antibiotics.
  • Mechanistic Studies :
    Preliminary studies suggest that compounds similar to 2-Cyclohexen-1-one may interact with enzyme pathways critical for inflammatory responses and cancer cell proliferation. These interactions warrant further investigation to elucidate their mechanisms of action.
  • Synthesis and Structural Characterization :
    The synthesis of various derivatives has been documented, showcasing the versatility of the cyclohexenone structure in developing new therapeutic agents .

Q & A

Q. What is the optimal synthetic route for preparing 2-Cyclohexen-1-one derivatives containing 6-methoxy-2-naphthalenyl substituents?

Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclocondensation . A typical procedure involves:

Reacting 6-methoxy-2-naphthaldehyde (5 mmol) with ethyl acetoacetate (5 mmol) in ethanol under reflux for 4–6 hours with 10% NaOH as a catalyst .

Cooling the reaction mixture, filtering the precipitate, and recrystallizing from methanol to obtain the cyclohexenone derivative.
Key Considerations:

  • Adjust reaction time based on substituent steric effects.
  • Monitor reaction progress via TLC or HPLC to optimize yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :

  • Single-crystal X-ray diffraction (XRD) for unambiguous confirmation of the cyclohexenone ring conformation and substituent orientation (e.g., ethyl carboxylate groups at C-1 and aryl groups at C-4/C-6) .
  • Elemental analysis (C, H, N) to verify purity.
  • FT-IR for carbonyl (C=O) stretching bands (~1700 cm⁻¹) and ¹H/¹³C NMR to assign aromatic protons and methoxy groups .

Q. What safety protocols should be prioritized when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritancy (data limited; assume precaution) .
  • Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff into drains .

Advanced Research Questions

Q. How do substituents on the cyclohexenone ring influence its reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): The carbonyl group at C-2 activates the α,β-unsaturated system for cycloadditions. Substituents like the 6-methoxy-2-naphthalenyl group enhance electron density at C-5, altering regioselectivity .
  • Experimental Design: Perform kinetic studies with dienophiles (e.g., maleic anhydride) under varying temperatures. Monitor reaction progress via HPLC-MS to compare rates and adduct stability .

Q. How can contradictions in antimicrobial activity data between similar cyclohexenone derivatives be resolved?

Methodological Answer:

  • Standardize Assays: Use uniform microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods to determine MIC values .
  • Structure-Activity Relationship (SAR): Compare substituent effects—e.g., chloro (4f) vs. methoxy groups—on membrane disruption or enzyme inhibition. Molecular docking studies can predict binding affinity to bacterial targets like DNA gyrase .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD): Simulate binding to inflammatory mediators (e.g., COX-2) using force fields like AMBER. Validate with in vitro enzyme inhibition assays .

Q. How can spectral data discrepancies (e.g., NMR shifts) arising from solvent or concentration effects be mitigated?

Methodological Answer:

  • Standardize Conditions: Use deuterated solvents (CDCl₃ or DMSO-d₆) and consistent concentrations (e.g., 10 mg/mL).
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the naphthalenyl group .

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